Dimethyl 2-(2-bromo-3-fluoro-6-nitrophenyl)malonate
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Overview
Description
Dimethyl 2-(2-bromo-3-fluoro-6-nitrophenyl)malonate is an organic compound with the molecular formula C11H9BrFNO6 and a molecular weight of 350.09 g/mol This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a phenyl ring, along with a malonate ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-bromo-3-fluoro-6-nitrophenyl)malonate can be synthesized through a multi-step process. One common method involves the bromination of 2-fluoro-3-nitrobenzene, followed by the reaction with dimethyl malonate. The reaction typically requires a base such as sodium hydride (NaH) and is carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures such as NMR, HPLC, and GC are employed to verify the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2-bromo-3-fluoro-6-nitrophenyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the malonate ester moiety.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized derivatives, potentially forming carboxylic acids or other oxidized products.
Scientific Research Applications
Dimethyl 2-(2-bromo-3-fluoro-6-nitrophenyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, including pharmaceuticals.
Medicine: Research into its potential as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Dimethyl 2-(2-bromo-3-fluoro-6-nitrophenyl)malonate depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, altering the electronic structure of the molecule. In reduction reactions, the nitro group is converted to an amino group, which can significantly change the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(2-bromo-3-nitrophenyl)malonate
- Dimethyl 2-(2-fluoro-3-nitrophenyl)malonate
- Dimethyl 2-(2-chloro-3-nitrophenyl)malonate
Uniqueness
Dimethyl 2-(2-bromo-3-fluoro-6-nitrophenyl)malonate is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. The combination of these functional groups makes it a versatile intermediate in organic synthesis, offering different pathways for chemical modifications compared to its analogs .
Properties
Molecular Formula |
C11H9BrFNO6 |
---|---|
Molecular Weight |
350.09 g/mol |
IUPAC Name |
dimethyl 2-(2-bromo-3-fluoro-6-nitrophenyl)propanedioate |
InChI |
InChI=1S/C11H9BrFNO6/c1-19-10(15)8(11(16)20-2)7-6(14(17)18)4-3-5(13)9(7)12/h3-4,8H,1-2H3 |
InChI Key |
VNZLWLIYHCSHQB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1Br)F)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
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